![molecular formula C12H11N3 B12874230 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a benzimidazole core substituted with a methyl group and a pyrrole ring. Benzimidazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with a suitable pyrrole derivative. One common method includes:
Starting Materials: o-phenylenediamine and 2-acetylpyrrole.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions.
Procedure: The mixture is heated to promote cyclization, leading to the formation of the benzimidazole ring fused with the pyrrole moiety.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Catalysts: Use of catalysts like Lewis acids to enhance reaction rates.
Solvents: Employing high-boiling solvents such as xylene or toluene to maintain the reaction temperature.
Purification: Techniques like recrystallization or column chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyrrole ring.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced pyrrole derivatives.
Substitution: Alkylated benzimidazole derivatives.
科学的研究の応用
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its antimicrobial and anticancer properties. Benzimidazole derivatives are known for their activity against a variety of pathogens.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism by which 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in cell signaling pathways.
Pathways Involved: It may inhibit kinase activity, leading to the disruption of phosphorylation processes essential for cell proliferation and survival.
類似化合物との比較
Similar Compounds
2-methyl-1H-benzimidazole: Lacks the pyrrole ring, making it less versatile in biological applications.
1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the benzimidazole core, limiting its range of activities.
Uniqueness
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole is unique due to its combined benzimidazole and pyrrole structures, which confer a broad spectrum of biological activities and synthetic versatility. This dual functionality makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C12H11N3 |
|---|---|
分子量 |
197.24 g/mol |
IUPAC名 |
1-methyl-2-(1H-pyrrol-2-yl)benzimidazole |
InChI |
InChI=1S/C12H11N3/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-8,13H,1H3 |
InChIキー |
VDGOZWVBFWXRTK-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




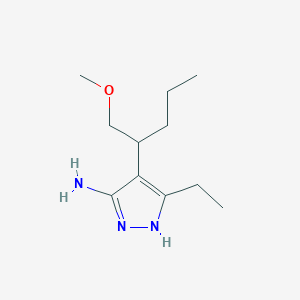

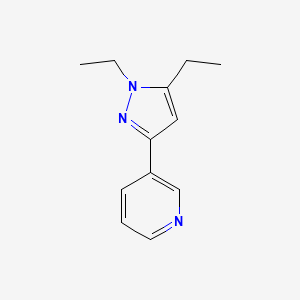
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
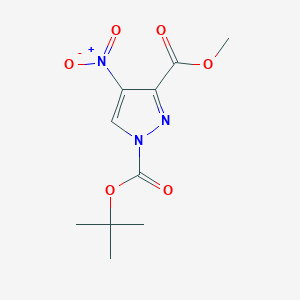

![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
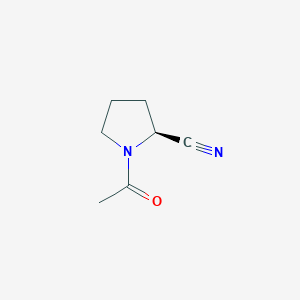
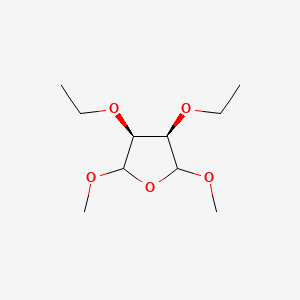
![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
